Antibacterial agent 76
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Overview
Description
Antibacterial agent 76 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of antibacterial agent 76 involves a multi-step process that includes the formation of key intermediates through various organic reactions. The initial step typically involves the preparation of a core structure, which is then functionalized through a series of chemical reactions such as halogenation, alkylation, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves rigorous quality control measures to ensure that the compound meets the required standards for pharmaceutical use. The use of green chemistry principles is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Antibacterial agent 76 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and various catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may exhibit different levels of antibacterial activity and spectrum of action.
Scientific Research Applications
Antibacterial agent 76 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand bacterial resistance mechanisms and to develop new antibacterial strategies.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by multi-drug resistant bacteria.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
Mechanism of Action
The mechanism of action of antibacterial agent 76 involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the peptidoglycan biosynthesis pathway, leading to the disruption of cell wall integrity and ultimately causing bacterial cell death. The compound also exhibits activity against bacterial ribosomes, inhibiting protein synthesis and further contributing to its antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
Penicillin: A well-known antibiotic that also targets bacterial cell wall synthesis but has a different core structure.
Ciprofloxacin: An antibiotic that inhibits bacterial DNA gyrase, differing in its mechanism of action.
Vancomycin: Another cell wall synthesis inhibitor but with a different molecular target and structure.
Uniqueness
Antibacterial agent 76 is unique in its dual mechanism of action, targeting both cell wall synthesis and protein synthesis. This dual targeting reduces the likelihood of resistance development and enhances its effectiveness against a broader range of bacterial strains.
Properties
Molecular Formula |
C23H27N3O2S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3-[4-(butylamino)-2-butylsulfanylquinazolin-6-yl]benzoic acid |
InChI |
InChI=1S/C23H27N3O2S/c1-3-5-12-24-21-19-15-17(16-8-7-9-18(14-16)22(27)28)10-11-20(19)25-23(26-21)29-13-6-4-2/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,27,28)(H,24,25,26) |
InChI Key |
FZYOUKXFQZCBAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=NC2=C1C=C(C=C2)C3=CC(=CC=C3)C(=O)O)SCCCC |
Origin of Product |
United States |
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